Structural Distinction: Didemnin B vs. Plitidepsin (Dehydrodidemnin B) and the 6–10× Activity Differential
Didemnin B and its semisynthetic second-generation derivative plitidepsin (dehydrodidemnin B, Aplidin®) differ structurally by only two hydrogen atoms: the terminal lactyl-proline residue in didemnin B is oxidized to a pyruvoyl-proline residue in plitidepsin [1]. This minimal structural modification produces a quantifiable 6- to 10-fold enhancement in anticancer activity relative to didemnin B, alongside a substantially reduced toxicity profile that enabled regulatory approval [1][2].
| Evidence Dimension | Anticancer activity (relative potency) and toxicity profile |
|---|---|
| Target Compound Data | Didemnin B: Baseline activity; clinical development discontinued due to cardiotoxicity and neurotoxicity at therapeutic doses |
| Comparator Or Baseline | Plitidepsin (dehydrodidemnin B, Aplidin®): 6- to 10-fold greater anticancer activity; reduced bone marrow toxicity, cardiotoxicity, and neurotoxicity |
| Quantified Difference | 6- to 10-fold increase in anticancer potency; toxicity profile sufficiently improved to permit regulatory approval (TGA, 2018) |
| Conditions | Comparative assessment based on preclinical antitumor assays and clinical toxicity monitoring across Phase I/II trials |
Why This Matters
For researchers seeking a didemnin-class compound with clinical translatability, plitidepsin represents the optimized derivative; didemnin B remains essential as the prototypical reference standard for mechanistic studies and structure-activity relationship analyses.
- [1] Bioon Dictionary. Plitidepsin, Aplidin (Dehydrodidemnin B). Biological and Medical Dictionary. Accessed 2026. Notes: Plitidepsin has 6–10× stronger anticancer activity and lower toxicity than didemnin B. View Source
- [2] ChemicalBook. Pharmacological activity of Plitidepsin. 2022 Jul 1. Notes: Plitidepsin differs from didemnin B only by oxidation of the lactate residue to a pyruvate version. View Source
